molecular formula C8H12N2 B084877 1-Benzyl-2-methylhydrazine CAS No. 10309-79-2

1-Benzyl-2-methylhydrazine

Cat. No.: B084877
CAS No.: 10309-79-2
M. Wt: 136.19 g/mol
InChI Key: HDCUSMZVZWLDRZ-UHFFFAOYSA-N
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Description

1-Benzyl-2-methylhydrazine is a chemical compound with the molecular formula C8H12N2. It is a hydrazine derivative characterized by the presence of a methyl group and a benzyl group attached to the hydrazine moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

Safety and Hazards

1-Methyl-2-benzylhydrazine is a strong skin, eye, and respiratory tract irritant . It can cause seizures, liver injury, hemolysis, and delayed pulmonary edema .

Preparation Methods

1-Benzyl-2-methylhydrazine can be synthesized through several methods. One common synthetic route involves the reductive alkylation of hydrazine derivatives. For instance, the reaction of hydrazine with benzyl chloride in the presence of a base can yield 1-benzylhydrazine, which can then be methylated using methyl iodide to produce this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yields and purity.

Chemical Reactions Analysis

1-Benzyl-2-methylhydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles, leading to the formation of substituted hydrazine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methylhydrazine involves its interaction with cellular components. It has been shown to induce chromatid translocations, which can lead to genetic mutations. This property is particularly useful in cancer research, where inducing mutations can help in understanding cancer progression and developing new treatments . The compound’s antitumor activity is believed to be due to its ability to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

1-Benzyl-2-methylhydrazine is part of a class of compounds known as methylhydrazine derivatives. Similar compounds include:

Compared to these compounds, this compound is unique in its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to induce chromatid translocations sets it apart from other similar compounds, making it particularly valuable in genetic and cancer research.

Properties

IUPAC Name

1-benzyl-2-methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-9-10-7-8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCUSMZVZWLDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145634
Record name 1-Methyl-2-benzylhydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solid; [HSDB]
Record name 1-Methyl-2-benzylhydrazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

>10% in benzene, >10% in ethanol, In water, 8,665 mg/L at 25 °C /Estimated/
Record name 1-METHYL-2-BENZYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5124
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.0265 at 100 °C/4 °C
Record name 1-METHYL-2-BENZYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5124
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.09 [mmHg], 0.09 mm Hg at 25 °C /Estimated/
Record name 1-Methyl-2-benzylhydrazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2898
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-METHYL-2-BENZYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5124
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow crystals

CAS No.

10309-79-2
Record name 1-Methyl-2-benzylhydrazine
Source ChemIDplus
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Record name 1-Methyl-2-benzylhydrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-2-BENZYLHYDRAZINE
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Record name 1-METHYL-2-BENZYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5124
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

59-61 °C
Record name 1-METHYL-2-BENZYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5124
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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